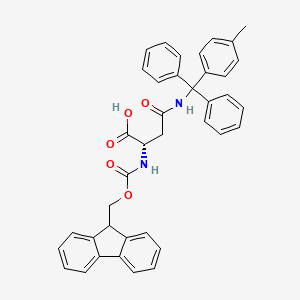

Fmoc-Asn(Mtt)-OH

概要

説明

Fmoc-Asn(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process. The 9-fluorenylmethyloxycarbonyl group is a widely used protecting group in peptide synthesis, while the 4-methyltrityl group protects the side chain of asparagine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Mtt)-OH typically involves the protection of the amino group of asparagine with the 9-fluorenylmethyloxycarbonyl group and the protection of the side chain with the 4-methyltrityl group. The process begins with the reaction of asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-Asn-OH. This intermediate is then reacted with 4-methyltrityl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

Fmoc-Asn(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine in dimethylformamide.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and structure, free from protecting groups.

科学的研究の応用

Scientific Research Applications

-

Solid-Phase Peptide Synthesis :

- Fmoc-Asn(Mtt)-OH is primarily used in SPPS to incorporate asparagine into peptides. The Mtt group facilitates rapid cleavage under mild acidic conditions, which is crucial for synthesizing complex peptides without damaging sensitive residues .

- Studies have shown that this compound significantly improves the efficiency of peptide synthesis compared to traditional protecting groups like Trt. It allows for higher coupling concentrations and better overall yields .

-

Peptide Drug Development :

- The compound plays a critical role in developing peptide-based therapeutics. Its ability to enhance solubility and reduce aggregation is particularly beneficial when synthesizing peptides intended for pharmaceutical applications .

- For instance, research involving cone snail venoms has highlighted the potential of peptides synthesized using this compound as novel drug leads due to their unique biological activities .

- Comparative Studies on Coupling Efficiency :

Case Studies

作用機序

The mechanism of action of Fmoc-Asn(Mtt)-OH involves the protection of the amino and side chain groups during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the 4-methyltrityl group protects the side chain of asparagine. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

類似化合物との比較

Similar Compounds

Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Mtt)-OH but uses a trityl group instead of a 4-methyltrityl group for side chain protection.

Fmoc-Gln(Mtt)-OH: A derivative of glutamine with similar protecting groups.

Uniqueness

This compound is unique due to the presence of the 4-methyltrityl group, which provides enhanced stability and selectivity during peptide synthesis compared to other protecting groups .

生物活性

Fmoc-Asn(Mtt)-OH, a derivative of asparagine, is widely utilized in peptide synthesis due to its protective groups that facilitate the formation of complex peptides. This compound plays a crucial role in various biological applications, including drug development and biochemical research. This article explores the biological activity of this compound, detailing its mechanism of action, applications in research, and relevant case studies.

Target of Action

this compound is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality of asparagine, preventing premature reactions during peptide assembly. Once incorporated into the peptide chain, the Fmoc group can be removed, allowing for further elongation of the peptide.

Biochemical Pathways

Peptides synthesized with this compound can be tailored to interact with specific biochemical pathways based on their amino acid sequences. This adaptability makes them valuable for studying protein interactions and cellular mechanisms.

Pharmacokinetics

The compound exhibits favorable properties such as solubility and stability, which are essential for its application in peptide synthesis. These characteristics enhance its utility in developing therapeutic peptides that can effectively target biological systems.

Applications in Research and Medicine

This compound is utilized across various fields:

- Peptide Synthesis : It is integral to creating diverse peptide libraries for screening biological activity and interactions.

- Drug Development : The compound aids in developing peptide-based therapeutics, particularly in oncology and metabolic disorders.

- Biochemical Studies : Researchers use it to probe protein structure-function relationships and enzymatic activities .

Case Studies

-

Peptide Libraries for Drug Discovery

A study demonstrated the use of this compound in synthesizing peptide libraries aimed at identifying novel drug candidates. The libraries facilitated high-throughput screening for peptides with specific biological activities, showcasing the compound's versatility in drug discovery processes . -

Cytotoxicity Studies

In an investigation involving methotrexate-conjugated peptides, researchers utilized this compound to synthesize oligopeptide conjugates. These conjugates were evaluated for their cytotoxic effects on drug-resistant cancer cell lines, revealing enhanced therapeutic efficacy compared to free methotrexate. The study highlighted how modifying peptide sequences with this compound can improve drug delivery and potency against resistant cancer cells .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.36 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Stability | Stable under standard SPPS conditions |

| Application Area | Description |

|---|---|

| Drug Development | Used to create therapeutic peptides |

| Biochemical Research | Facilitates studies on protein interactions |

| Peptide Libraries | Enables high-throughput screening |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127264 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-22-6 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of Asparagine derivative impact the synthesis of challenging peptides?

A1: The research by investigated the effectiveness of various Fmoc-protected Asparagine derivatives, including Fmoc-Asn(Mtt)-OH, in the synthesis of challenging peptides. They found that the steric hindrance posed by the protecting group on the Asparagine side chain significantly influenced the coupling efficiency during synthesis. Specifically, this compound showed moderate reagent efficiency, similar to Fmoc-Asn(Trt)-OH, but less effective than Fmoc-Asn(Tmob)-OH and Fmoc-Asn-OH for the tested peptides .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。